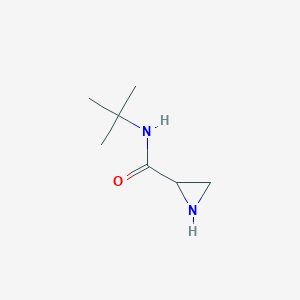
2-(Hydroxymethyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyrimidine-5-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate nitrile and aldehyde precursors in the presence of a base. The reaction conditions often include moderate temperatures and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. For instance, some derivatives act as tyrosine kinase inhibitors by mimicking ATP and binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyrimidine-5-carbonitrile
- 2-Methylpyrimidine-5-carbonitrile
- 2-(Hydroxymethyl)pyridine-5-carbonitrile
Uniqueness
2-(Hydroxymethyl)pyrimidine-5-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile functional groups. This combination allows for diverse chemical modifications and interactions, making it a versatile compound for various applications. Its ability to act as a precursor for more complex molecules further enhances its significance in scientific research and industrial applications .
Properties
IUPAC Name |
2-(hydroxymethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-1-5-2-8-6(4-10)9-3-5/h2-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMPFMSXHOADMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)



![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)


![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)

![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)

![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)

